molecular formula C13H16N2O B14805468 4-Tert-butyl-3-cyclopropoxypicolinonitrile

4-Tert-butyl-3-cyclopropoxypicolinonitrile

Cat. No.: B14805468
M. Wt: 216.28 g/mol
InChI Key: ALPIWACLFCPSFT-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxypicolinonitrile is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-cyclopropoxypicolinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-tert-butylpyridine with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to a nitrile-forming reaction using reagents such as cyanogen bromide or other suitable nitrile sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and automated reaction systems are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives .

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxypicolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-cyclopropoxypicolinonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. These interactions can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-3-iodoheptane
  • 4-tert-Butylphenol
  • 3-tert-Butyl-4-hydroxyanisole

Uniqueness

4-Tert-butyl-3-cyclopropoxypicolinonitrile is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a picolinonitrile moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-7-15-11(8-14)12(10)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

ALPIWACLFCPSFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)C#N)OC2CC2

Origin of Product

United States

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